molecular formula C8H12N4O4 B14438673 6-Diazo-5-oxo-L-norleucylglycine CAS No. 78081-74-0

6-Diazo-5-oxo-L-norleucylglycine

Cat. No.: B14438673
CAS No.: 78081-74-0
M. Wt: 228.21 g/mol
InChI Key: GNSIJCXAFXFECO-LURJTMIESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

6-Diazo-5-oxo-L-norleucylglycine is synthesized through a series of enzymatic reactions starting from lysine. The biosynthesis involves three key enzymes in bacteria

Industrial Production Methods

Industrial production methods for this compound are not widely established due to its limited commercial use. the compound can be produced in laboratory settings using bacterial fermentation techniques .

Chemical Reactions Analysis

Types of Reactions

6-Diazo-5-oxo-L-norleucylglycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions vary depending on the desired reaction and product .

Major Products

The major products formed from the reactions of this compound depend on the type of reaction. For example, substitution reactions can yield various derivatives with different functional groups .

Properties

CAS No.

78081-74-0

Molecular Formula

C8H12N4O4

Molecular Weight

228.21 g/mol

IUPAC Name

2-[[(2S)-2-amino-6-diazo-5-oxohexanoyl]amino]acetic acid

InChI

InChI=1S/C8H12N4O4/c9-6(2-1-5(13)3-12-10)8(16)11-4-7(14)15/h3,6H,1-2,4,9H2,(H,11,16)(H,14,15)/t6-/m0/s1

InChI Key

GNSIJCXAFXFECO-LURJTMIESA-N

Isomeric SMILES

C(CC(=O)C=[N+]=[N-])[C@@H](C(=O)NCC(=O)O)N

Canonical SMILES

C(CC(=O)C=[N+]=[N-])C(C(=O)NCC(=O)O)N

Origin of Product

United States

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